Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate
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Overview
Description
Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, an amino group, and a dioxidotetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the trans-4-amino-1,1-dioxidotetrahydro-3-thienyl group. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate is reacted with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can provide steric hindrance, affecting the binding affinity and specificity of the compound. The amino group and dioxidotetrahydrothiophene ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate: This compound has a similar structure but with a cis configuration, which can lead to different reactivity and properties.
Tert-butyl carbamate: A simpler compound that lacks the dioxidotetrahydrothiophene ring, used in various synthetic applications.
Uniqueness
Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate is unique due to its specific configuration and the presence of both the tert-butyl group and the dioxidotetrahydrothiophene ring
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-amino-1,1-dioxothiolan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-7-5-16(13,14)4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDORIZWDLLHLJ-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CS(=O)(=O)CC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CS(=O)(=O)C[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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